Bicyclo[4.2.0]octa-2,4-diene-3-carbonitrile, 8-ethoxy-6-methoxy-, (1alpha,6alpha,8alpha)- (9CI) Bicyclo[4.2.0]octa-2,4-diene-3-carbonitrile, 8-ethoxy-6-methoxy-, (1alpha,6alpha,8alpha)- (9CI)
Brand Name: Vulcanchem
CAS No.: 118491-92-2
VCID: VC0049624
InChI: InChI=1S/C12H15NO2/c1-3-15-11-7-12(14-2)5-4-9(8-13)6-10(11)12/h4-6,10-11H,3,7H2,1-2H3/t10-,11+,12-/m1/s1
SMILES: CCOC1CC2(C1C=C(C=C2)C#N)OC
Molecular Formula: C12H15NO2
Molecular Weight: 205.257

Bicyclo[4.2.0]octa-2,4-diene-3-carbonitrile, 8-ethoxy-6-methoxy-, (1alpha,6alpha,8alpha)- (9CI)

CAS No.: 118491-92-2

Cat. No.: VC0049624

Molecular Formula: C12H15NO2

Molecular Weight: 205.257

* For research use only. Not for human or veterinary use.

Bicyclo[4.2.0]octa-2,4-diene-3-carbonitrile, 8-ethoxy-6-methoxy-, (1alpha,6alpha,8alpha)- (9CI) - 118491-92-2

Specification

CAS No. 118491-92-2
Molecular Formula C12H15NO2
Molecular Weight 205.257
IUPAC Name (1R,6S,8S)-8-ethoxy-6-methoxybicyclo[4.2.0]octa-2,4-diene-3-carbonitrile
Standard InChI InChI=1S/C12H15NO2/c1-3-15-11-7-12(14-2)5-4-9(8-13)6-10(11)12/h4-6,10-11H,3,7H2,1-2H3/t10-,11+,12-/m1/s1
Standard InChI Key CQOQCXRVJLAJPM-GRYCIOLGSA-N
SMILES CCOC1CC2(C1C=C(C=C2)C#N)OC

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator